![molecular formula C20H20N4O3S B4577698 6-(2,4-dimethoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4577698.png)
6-(2,4-dimethoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Overview
Description
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multi-step reactions, starting from simpler precursors. For instance, the synthesis of pyrazolo[1′,5′:3,4][1,2,4]triazino-[5,6-b][1,5]benzoxazepines involves the reaction of substituted 4-amino-[1,2,4]triazines with o-amino-phenol hydrochloride, followed by alkylation and ring transformation reactions to produce spiro[benzoxazole-2′(3′H),4(1H)-pyrazolo[5,1-c][1,2,4]-triazines] (Kurasawa et al., 1988). Similar synthetic strategies could be applicable to the synthesis of 6-(2,4-dimethoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine, emphasizing the role of cyclization and ring transformation steps.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds like 6-(2,4-dimethoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is complex, featuring multiple rings and functional groups. Studies on similar compounds, such as 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one, reveal intricate molecular structures characterized by hydrogen bonding and pi-pi stacking interactions, contributing to their stability and reactivity (Hwang et al., 2006).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds are influenced by their functional groups and molecular structure. For instance, the cyclization of arylalkyl isothiocyanates leads to the formation of 4,5-dihydro-3H-benzazepines, demonstrating the reactivity of the sulfur and nitrogen-containing groups in ring closure reactions (Davies et al., 1977).
Scientific Research Applications
Synthesis and Characterization
Compounds similar to "6-(2,4-dimethoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine" often undergo synthesis as part of research into bridged-ring nitrogen compounds, benzoxazepines, and triazino derivatives. These compounds are explored for their unique structures, which may offer novel interactions with biological targets or new physical properties. For instance, the synthesis of bridged 3-benzazepine derivatives explores conformationally restricted dopamine analogues, indicating an interest in neuromodulation and receptor interaction studies (R. Gentles et al., 1991).
Anticancer Activity
Some research focuses on the synthesis and characterization of benzoxazepine derivatives for their potential anticancer properties. The investigation into these compounds involves examining their ability to induce cytotoxicity in cancer cells, such as breast cancer cell lines. This suggests a potential application of similar compounds in developing new chemotherapeutic agents (F. Odame et al., 2021).
Antimicrobial Activity
Research into the antimicrobial properties of related compounds, such as triazines and triazepines, indicates a potential application in combating bacterial and fungal infections. This area of research is crucial for developing new antibiotics and antifungal agents, especially in the face of rising antibiotic resistance (Jie Zheng et al., 2021).
Intracellular Calcium Activity
Studies on substituted 1,4-benzoxazine derivatives with potential intracellular calcium activity highlight the interest in compounds that can modulate calcium signaling within cells. This modulation is critical for various physiological processes, including muscle contraction, neurotransmitter release, and cell death, suggesting therapeutic applications in cardiovascular, neurological, and other diseases (A. Bourlot et al., 1998).
properties
IUPAC Name |
6-(2,4-dimethoxyphenyl)-3-ethylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-4-28-20-22-19-17(23-24-20)13-7-5-6-8-15(13)21-18(27-19)14-10-9-12(25-2)11-16(14)26-3/h5-11,18,21H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAXFKBQDWCTSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=C(C=C(C=C4)OC)OC)N=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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